molecular formula C14H11ClN2O3S B2370833 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921811-98-5

2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2370833
CAS RN: 921811-98-5
M. Wt: 322.76
InChI Key: IZWKBQVRCLTDDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moiety was designed and synthesized as novel anticancer agents . The synthesis involved intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of this compound involves an intra-molecular N-H⋯O hydrogen-bonding interaction and an N-H⋯N interaction which generate ring motifs . In the crystal, molecules form a chain through N-H⋯O hydrogen bonds .

Scientific Research Applications

Antimicrobial and Anticancer Activity

A series of derivatives, including 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, was synthesized and evaluated for in vitro antimicrobial and anticancer activities. These compounds were found to be effective against various microbial strains and showed anticancer activity that was more potent than the standard drug carboplatin against certain cell lines. QSAR studies indicated that the antimicrobial activity of these derivatives was influenced by lipophilic and topological parameters (Kumar et al., 2014).

Urease Inhibition

Research focusing on the potential of this compound derivatives as urease inhibitors highlighted their excellent anti-urease activity, supported by in-silico investigations. These findings suggest these derivatives could serve as a foundation for developing potent urease inhibitors, contributing to the treatment of gastrointestinal disorders, including gastric and peptic ulcers, and hepatic encephalopathy (Irshad et al., 2021).

Carbonic Anhydrase Inhibition

A study on benzene sulfonamides incorporating a 4,5,6,7-tetrachlorophthalimide moiety, related to this compound, showcased their inhibition of the carbonic anhydrase enzyme. These sulfonamides demonstrated significant in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII, indicating potential applications in treating conditions associated with these enzymes (Sethi et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII), and protein kinases . These proteins play crucial roles in various cellular processes, including cell growth and division, signal transduction, and regulation of pH and fluid balance.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it shows promising inhibitory effects on hCA XII . It also exhibits significant inhibitory activity against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate ions in cells, which can affect various physiological processes . Its inhibition of protein kinases can disrupt signal transduction pathways, potentially affecting cell growth and division .

Pharmacokinetics

Indole derivatives, which include this compound, are known for their diverse biological activities and have been explored for therapeutic possibilities .

Result of Action

The compound’s action results in significant antiproliferative activity. For instance, one of the compounds in the same series showed potent antiproliferative activity against most of the 60 cell lines, with mean growth inhibition of 61.83% . This suggests that the compound could potentially be used as an anticancer agent.

properties

IUPAC Name

2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWKBQVRCLTDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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